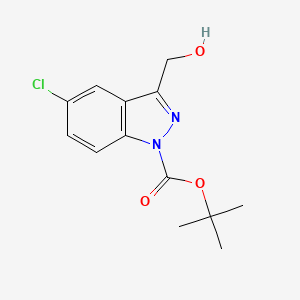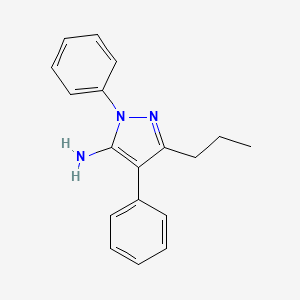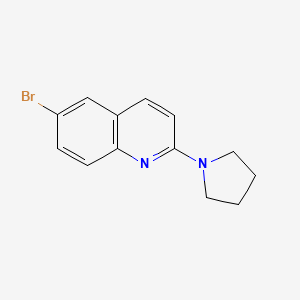
Ethyl 8-bromoquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-溴喹喔啉-6-羧酸乙酯是一种属于喹喔啉家族的化合物。喹喔啉是含氮杂环化合物,以其多样的生物活性以及在药物化学中的应用而闻名。喹喔啉环上第 8 位的溴原子和第 6 位的乙酯基团使该化合物在各种化学和生物学研究中特别引人注目。
准备方法
合成路线和反应条件
8-溴喹喔啉-6-羧酸乙酯的合成通常涉及喹喔啉衍生物的溴化,然后进行酯化。一种常用的方法包括在三乙胺等碱的存在下,使 8-溴喹喔啉与氯甲酸乙酯反应。反应通常在回流条件下进行,以确保完全转化。
工业生产方法
8-溴喹喔啉-6-羧酸乙酯的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。此外,绿色化学方法,如无溶剂反应和使用可回收催化剂,通常被用来减少环境影响。
化学反应分析
反应类型
8-溴喹喔啉-6-羧酸乙酯会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
氧化和还原: 喹喔啉环可以在特定条件下被氧化或还原,导致不同的衍生物。
偶联反应: 该化合物可以参与 Suzuki-Miyaura 和 Heck 偶联反应,形成碳-碳键。
常用试剂和条件
取代反应: 亲核试剂,如甲醇钠或硫醇钾,在极性溶剂中,如二甲亚砜 (DMSO)。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
偶联反应: 钯催化剂和硼酸或烯烃。
主要生成产物
取代: 各种取代的喹喔啉衍生物。
氧化: 喹喔啉 N-氧化物。
还原: 还原的喹喔啉衍生物。
偶联: 联芳烃或烷基-喹喔啉衍生物。
科学研究应用
8-溴喹喔啉-6-羧酸乙酯在科学研究中具有多种应用:
化学: 用作合成更复杂喹喔啉衍生物的结构单元。
生物学: 研究其潜在的抗菌和抗癌特性。
医学: 作为开发靶向特定酶或受体的新药的先导化合物进行研究。
工业: 用于开发具有特定电子或光学性质的材料。
作用机制
8-溴喹喔啉-6-羧酸乙酯的作用机制涉及其与各种分子靶标的相互作用。溴原子和喹喔啉环可以与生物大分子形成强相互作用,导致特定途径的抑制或激活。例如,该化合物可能会抑制酪氨酸激酶或其他参与细胞信号传导的酶,从而发挥其生物学作用。
相似化合物的比较
8-溴喹喔啉-6-羧酸乙酯可以与其他喹喔啉衍生物进行比较,例如:
6-氯喹喔啉-8-羧酸乙酯: 结构相似,但用氯原子代替溴原子。
8-甲基喹喔啉-6-羧酸乙酯: 结构相似,但用甲基代替溴原子。
6-硝基喹喔啉-8-羧酸乙酯: 结构相似,但用硝基代替溴原子。
8-溴喹喔啉-6-羧酸乙酯中溴原子的存在使其在取代反应中比其氯或硝基类似物反应性更高。这种独特的反应性在特定的合成应用中可能是有利的。
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
ethyl 8-bromoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3 |
InChI 键 |
UBJODHICTLBJSE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



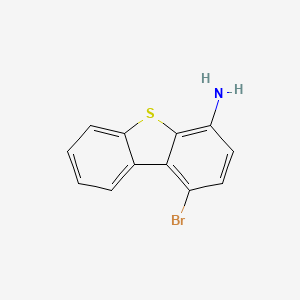
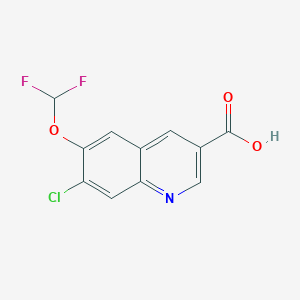
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)



